molecular formula C9H11ClN2O2 B2627360 2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine CAS No. 803636-00-2

2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine

Cat. No.: B2627360
CAS No.: 803636-00-2
M. Wt: 214.65
InChI Key: JVFGSVIRULPWPV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine is an organic compound that features a phenoxy group substituted with a chloro and methyl group, an ethylamine chain, and a hydroxyimino group

Mechanism of Action

Target of Action

It is related to (4-chloro-2-methylphenoxy)acetic acid, which is known to exhibit auxin activity . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

Its related compound, (4-chloro-2-methylphenoxy)acetic acid, is known to function as a synthetic auxin . Auxins work by influencing cell growth rates. They can stimulate cell elongation and are vital for the overall growth and development of plants.

Biochemical Pathways

As a synthetic auxin, it is likely to affect pathways related to plant growth and development . Auxins are involved in various plant developmental processes, including cell division, elongation, and differentiation.

Result of Action

It is known that auxins, such as (4-chloro-2-methylphenoxy)acetic acid, can induce abnormal growth in plants . They can affect the expression of genes related to cell growth and development, leading to changes in plant morphology.

Action Environment

It is known that environmental factors can significantly impact the effectiveness of auxins . Factors such as light, temperature, and pH can influence auxin activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine typically involves the reaction of 4-chloro-2-methylphenol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Shares the phenoxy and chloro groups but lacks the ethylamine and hydroxyimino groups.

    2-(4-Chloro-2-methylphenoxy)acetic acid: Contains a carboxylic acid group instead of the ethylamine and hydroxyimino groups.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine is unique due to the presence of both the hydroxyimino and ethylamine groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(11)12-13/h2-4,13H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGSVIRULPWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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